Coenzyme Q8
Coenzyme Q8
Coenzyme Q (CoQ) is a natural compound, which is broadly distributed in living organisms. It is a constituent of the electron transfer system. CoQ contains a benzoquinone moiety and an isoprenoid side chain.
Coenzyme Q8 is an isoprenoid quinone that enhances nonspecific resistance to bacterial infections. It stimulates phagocytosis in macrophages by modulation of the kinetics of the Fc receptor. It serves as an electron carrier from the flavoprotein to the cytochrome complex in reconstituted proteoliposomes where cytochrome O complex function as an efficient ubiquinol-8 oxidase.
Coenzyme Q8 is an isoprenoid quinone that enhances nonspecific resistance to bacterial infections. It stimulates phagocytosis in macrophages by modulation of the kinetics of the Fc receptor. It serves as an electron carrier from the flavoprotein to the cytochrome complex in reconstituted proteoliposomes where cytochrome O complex function as an efficient ubiquinol-8 oxidase.
Brand Name:
Vulcanchem
CAS No.:
2394-68-5
VCID:
VC21129117
InChI:
InChI=1S/C49H74O4/c1-36(2)20-13-21-37(3)22-14-23-38(4)24-15-25-39(5)26-16-27-40(6)28-17-29-41(7)30-18-31-42(8)32-19-33-43(9)34-35-45-44(10)46(50)48(52-11)49(53-12)47(45)51/h20,22,24,26,28,30,32,34H,13-19,21,23,25,27,29,31,33,35H2,1-12H3/b37-22+,38-24+,39-26+,40-28+,41-30+,42-32+,43-34+
SMILES:
CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
Molecular Formula:
C49H74O4
Molecular Weight:
727.1 g/mol
Coenzyme Q8
CAS No.: 2394-68-5
Cat. No.: VC21129117
Molecular Formula: C49H74O4
Molecular Weight: 727.1 g/mol
Purity: 99%
* For research use only. Not for human or veterinary use.
Specification
| Description | Coenzyme Q (CoQ) is a natural compound, which is broadly distributed in living organisms. It is a constituent of the electron transfer system. CoQ contains a benzoquinone moiety and an isoprenoid side chain. Coenzyme Q8 is an isoprenoid quinone that enhances nonspecific resistance to bacterial infections. It stimulates phagocytosis in macrophages by modulation of the kinetics of the Fc receptor. It serves as an electron carrier from the flavoprotein to the cytochrome complex in reconstituted proteoliposomes where cytochrome O complex function as an efficient ubiquinol-8 oxidase. |
|---|---|
| CAS No. | 2394-68-5 |
| Molecular Formula | C49H74O4 |
| Molecular Weight | 727.1 g/mol |
| IUPAC Name | 2,3-dimethoxy-5-methyl-6-[(2E,6E,10E,14E,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaenyl]cyclohexa-2,5-diene-1,4-dione |
| Standard InChI | InChI=1S/C49H74O4/c1-36(2)20-13-21-37(3)22-14-23-38(4)24-15-25-39(5)26-16-27-40(6)28-17-29-41(7)30-18-31-42(8)32-19-33-43(9)34-35-45-44(10)46(50)48(52-11)49(53-12)47(45)51/h20,22,24,26,28,30,32,34H,13-19,21,23,25,27,29,31,33,35H2,1-12H3/b37-22+,38-24+,39-26+,40-28+,41-30+,42-32+,43-34+ |
| Standard InChI Key | ICFIZJQGJAJRSU-SGHXUWJISA-N |
| Isomeric SMILES | CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
| SMILES | CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
| Canonical SMILES | CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
| Boiling Point | 782.9ºC at 760mmHg |
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